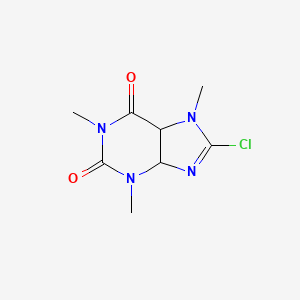
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Formation of the Triazolone Ring: This can be achieved by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or antifungal properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-benzoylthiophene: This compound shares the benzoyl and bromophenyl groups but has a thiophene ring instead of a triazolone ring.
5-Benzoyl-2-phenyl-1H-1,2,4-triazol-3(2H)-one: Similar structure but without the bromine atom.
Uniqueness
5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the bromophenyl and benzoyl groups attached to the triazolone ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H10BrN3O2 |
|---|---|
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
5-benzoyl-2-(3-bromophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-7-4-8-12(9-11)19-15(21)17-14(18-19)13(20)10-5-2-1-3-6-10/h1-9H,(H,17,18,21) |
Clave InChI |
BHQHNTCNJNBBRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)




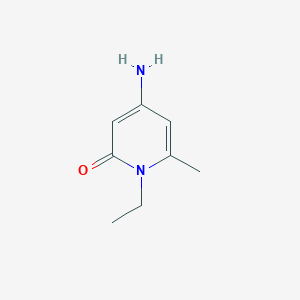
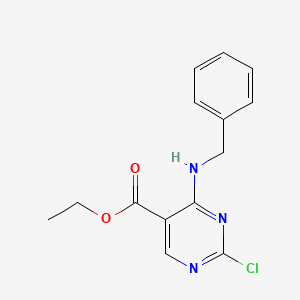
![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)

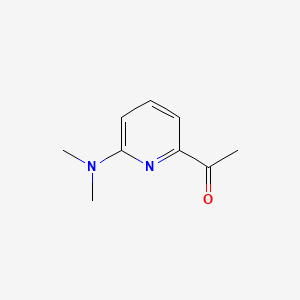
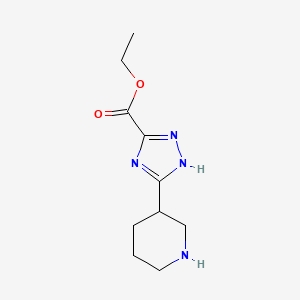
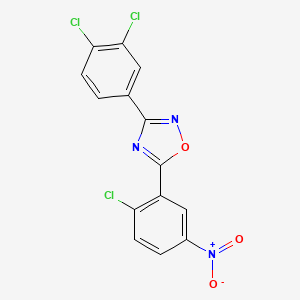
![Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate](/img/structure/B11817412.png)
